[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 2565792-59-6
VCID: VC11649486
InChI: InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40-/m1/s1
SMILES: CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Molecular Formula: C34H32NO3PS
Molecular Weight: 565.7 g/mol

[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide

CAS No.: 2565792-59-6

Cat. No.: VC11649486

Molecular Formula: C34H32NO3PS

Molecular Weight: 565.7 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide - 2565792-59-6

Specification

CAS No. 2565792-59-6
Molecular Formula C34H32NO3PS
Molecular Weight 565.7 g/mol
IUPAC Name (R)-N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40-/m1/s1
Standard InChI Key SRAPNYODFICLFE-TUYDZOLPSA-N
Isomeric SMILES CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
SMILES CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Canonical SMILES CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d] dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, reflects its intricate stereochemistry and substituent arrangement. Its molecular formula, C₃₄H₃₂NO₃PS, corresponds to a molecular weight of 565.7 g/mol. The structure features a sulfinamide group (-S(O)NH-) attached to a 2-methylpropane backbone, which is further functionalized with a naphthalenylmethyl group and a 6-diphenylphosphino-substituted benzodioxole ring (Fig. 1).

Table 1: Key Identifiers of the Compound

PropertyValueSource
CAS Number2565792-59-6
Molecular FormulaC₃₄H₃₂NO₃PS
Molecular Weight565.7 g/mol
IUPAC Name(R)-N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide

Stereochemical Configuration

The compound’s chiral centers at the sulfur atom (S(R)) and the naphthalenylmethyl-bearing carbon (R) are critical for its function as a ligand in enantioselective reactions. The benzodioxol-5-yl group’s planar aromatic system and the diphenylphosphino moiety’s electron-donating properties synergize to create a stereoelectronic environment conducive to asymmetric induction .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this sulfinamide derivative involves a multi-step sequence:

  • Benzodioxol Moiety Formation: Construction of the 1,3-benzodioxol-5-yl scaffold via cyclization of catechol derivatives with dichloromethane or analogous reagents.

  • Phosphine Group Introduction: Palladium-catalyzed cross-coupling installs the diphenylphosphino group at the 6-position of the benzodioxole .

  • Naphthalenylmethyl Coupling: A Suzuki-Miyaura or Stille coupling attaches the naphthalenylmethyl group to the benzodioxol-phosphino intermediate.

  • Sulfinamide Formation: Condensation of the resulting amine with 2-methylpropane-2-sulfinyl chloride under controlled conditions yields the final product .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
16-Bromo-1,3-benzodioxol-5-ylElectrophilic site for phosphination
26-Diphenylphosphino-1,3-benzodioxol-5-ylLigand precursor
3Naphthalenylmethyl-benzodioxol-phosphinoChiral backbone

Challenges in Synthesis

Steric hindrance from the diphenylphosphino and naphthalenylmethyl groups complicates coupling reactions, often necessitating high-dilution conditions or bulky ligands to prevent side reactions. Additionally, maintaining stereochemical purity during sulfinamide formation requires stringent temperature control (-78°C) and anhydrous solvents .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane, tetrahydrofuran, and dimethylformamide. Its stability under inert atmospheres is high, but exposure to moisture or acidic conditions triggers sulfinamide hydrolysis, yielding sulfinic acids and amines .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.8–7.2 (m, aromatic H), 5.1 (s, benzodioxol O-CH₂-O), 3.4 (d, J = 12 Hz, S-N-CH₂).

  • ³¹P NMR: Single peak at δ 38.5 ppm, confirming the diphenylphosphino group’s integrity .

  • IR: Strong absorption at 1040 cm⁻¹ (S=O stretch) and 1590 cm⁻¹ (P-C aromatic).

Applications in Asymmetric Catalysis

Role as Chiral Ligand

The compound’s phosphino-sulfinamide structure enables dual coordination to metal centers (e.g., Rh, Ir), facilitating enantioselective hydrogenation and allylic alkylation reactions . For example, in the hydrogenation of α,β-unsaturated ketones, it achieves enantiomeric excess (ee) values >90% by controlling the prochiral face accessibility.

Table 3: Catalytic Performance in Selected Reactions

Reaction TypeSubstrateee (%)Metal CenterReference
HydrogenationAcetophenone derivatives92Rh
Allylic AlkylationCyclohexenyl acetate88Ir

Comparison to Structural Analogs

Removal of the N-methyl group (cf. CAS 2565792-42-7) reduces steric bulk, enhancing substrate accessibility but lowering enantioselectivity in congested systems . Conversely, replacing diphenylphosphino with di-tert-butylphosphino (CAS 2561513-58-2) improves air stability but requires higher catalyst loadings .

Hazard ParameterClassificationPrecautionary Measures
Oral ToxicityH302Avoid ingestion
Skin ContactH315Wear nitrile gloves
Eye ExposureH319Use safety goggles
Respiratory ExposureH335Use fume hood

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